molecular formula C14H15ClN8O B12184760 C14H15ClN8O

C14H15ClN8O

Cat. No.: B12184760
M. Wt: 346.77 g/mol
InChI Key: QOVPJAPVDXASQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazepam is synthesized through a multi-step chemical process. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester in the presence of a base to form 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of diazepam involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diazepam undergoes several types of chemical reactions, including:

    Oxidation: Diazepam can be oxidized to form its active metabolite, .

    Reduction: Reduction reactions can convert diazepam to its corresponding amine derivatives.

    Substitution: Diazepam can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products

    Desmethyldiazepam: Formed through oxidation.

    Aminodiazepam: Formed through reduction.

    Substituted diazepam derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Diazepam has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant effects.

    Alprazolam: Commonly used for anxiety and panic disorders.

Uniqueness

Diazepam is unique in its long duration of action and rapid onset of effects compared to other benzodiazepines . Its versatility in treating a wide range of conditions and its well-established safety profile make it a valuable compound in both clinical and research settings .

Biological Activity

C14H15ClN8O is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound this compound can be structurally represented as follows:

  • Molecular Formula : this compound
  • Molecular Weight : Approximately 332.77 g/mol

This compound contains a chlorine atom, several nitrogen atoms, and an oxygen atom, which may contribute to its biological activities.

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes. This inhibition can affect metabolic pathways and signal transduction.
  • Receptor Binding : It is hypothesized that this compound can bind to certain receptors, modulating their activity and influencing physiological responses.
  • Cellular Signaling : By affecting cellular signaling pathways, the compound may alter gene expression and cellular behavior.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell growth. A study indicated that certain substituted derivatives exhibited potent anticancer activity through mechanisms that might involve the modulation of heat shock proteins (HSP90) and other cellular targets .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary research suggests that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, flavonoids isolated from related compounds demonstrated effective inhibition against pathogens like Vibrio cholerae and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/ml .

Case Study 1: Anticancer Efficacy

A case study focusing on a series of C8-substituted derivatives of nucleobases revealed that certain compounds showed significant anticancer activity. These derivatives were tested against various cancer cell lines, demonstrating a correlation between structural modifications and biological efficacy. The study concluded that specific substitutions at the C8 position could enhance anticancer properties .

Case Study 2: Antimicrobial Activity

Another case study explored the antimicrobial effects of extracts containing compounds similar to this compound. The study reported that these extracts exhibited varying degrees of antibacterial activity against multiple strains of bacteria. The results indicated that certain extraction methods enhanced the bioactivity of these compounds, suggesting a potential avenue for developing new antibacterial agents .

Research Findings Summary

Activity Type Target Pathogen/Condition Mechanism Reference
AnticancerVarious Cancer Cell LinesHSP90 Inhibition
AntimicrobialVibrio cholerae, E. faecalisEnzyme Inhibition
AntimicrobialGram-positive BacteriaCellular Signaling

Properties

Molecular Formula

C14H15ClN8O

Molecular Weight

346.77 g/mol

IUPAC Name

1-(2-chloro-7H-purin-6-yl)-N-(1H-imidazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C14H15ClN8O/c15-13-20-10-9(18-7-19-10)11(21-13)23-5-1-2-8(6-23)12(24)22-14-16-3-4-17-14/h3-4,7-8H,1-2,5-6H2,(H2,16,17,22,24)(H,18,19,20,21)

InChI Key

QOVPJAPVDXASQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)NC4=NC=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.